molecular formula C14H27N3O2 B13541541 Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13541541
M. Wt: 269.38 g/mol
InChI Key: NJVDXHDTINFTPI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H29N3O2. It is a derivative of piperazine and pyrrolidine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of piperazine with a pyrrolidine derivative under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrrolidine rings can be modified using various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is often used in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperazin-1-yl)methyl)piperidine-1-carboxylate
  • Tert-butyl 2-(piperazin-1-yl)acetate
  • 1-Boc-piperazine

Uniqueness

Compared to similar compounds, tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate offers a unique combination of structural features that enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(17)11-16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3

InChI Key

NJVDXHDTINFTPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2CCNCC2

Origin of Product

United States

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